(1S)-1-[4-(pentyloxy)phenyl]ethanol
Description
(1S)-1-[4-(Pentyloxy)phenyl]ethanol is a chiral secondary alcohol characterized by a pentyloxy (C₅H₁₁O) substituent at the para position of a phenyl ring and an ethanol group with an (S)-configured stereocenter. Its molecular formula is C₁₃H₂₀O₂, with a molecular weight of 208.30 g/mol.
The compound’s chirality and aromatic ether structure make it a candidate for applications in asymmetric catalysis, pharmaceutical intermediates, or liquid-crystalline materials, as seen in structurally related polyacrylates with chiral side chains .
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(1S)-1-(4-pentoxyphenyl)ethanol |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1 |
InChI Key |
LBVSMLUOJGZYAI-NSHDSACASA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)[C@H](C)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Hydroxyacetophenone Followed by Stereoselective Reduction
A widely reported strategy begins with the synthesis of 4-(pentyloxy)acetophenone as a key intermediate, followed by its stereoselective reduction to the target alcohol.
Step 1: Synthesis of 4-(pentyloxy)acetophenone
This intermediate is prepared by reacting 4-hydroxyacetophenone with 1-bromopentane or 1,5-dibromopentane in the presence of a base such as anhydrous potassium carbonate in acetone. This alkylation introduces the pentyloxy substituent at the para position of the phenyl ring.
- Reagents: 4-hydroxyacetophenone, 1,5-dibromopentane
- Base: Anhydrous potassium carbonate
- Solvent: Acetone
- Temperature: Reflux or room temperature depending on protocol
- Yield: Typically moderate to high
This method was outlined in a multi-step synthesis of heterocyclic compounds where the 4-(5-bromo-pentyloxy)phenyl ethanone was an intermediate (with bromine at the pentyl chain terminus).
Step 2: Stereoselective Reduction
The ketone group of 4-(pentyloxy)acetophenone is reduced to the corresponding (1S)-1-[4-(pentyloxy)phenyl]ethanol. This reduction can be achieved via:
- Use of chiral reducing agents such as (S)- or (R)-CBS (Corey-Bakshi-Shibata) catalysts.
- Enzymatic reduction using alcohol dehydrogenases selective for the (1S)-enantiomer.
- Metal hydride reagents under chiral induction conditions.
The choice of reducing agent and conditions determines the enantiomeric excess and yield.
Claisen–Schmidt Condensation Followed by Reduction
An alternative synthetic route involves the Claisen–Schmidt condensation to form α,β-unsaturated ketones, which can then be selectively reduced.
Step 1: Claisen–Schmidt Condensation
A base-catalyzed condensation of acetophenone with 4-(pentyloxy)benzaldehyde yields (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one, an α,β-unsaturated ketone.
- Reagents: Acetophenone (1.20 g, 0.01 mol), 4-(pentyloxy)benzaldehyde (1.92 g, 0.01 mol)
- Solvent: Ethanol (50 mL)
- Base: Aqueous potassium hydroxide (5%, 20 mL)
- Reaction time: 3–4 hours stirring, then neutralization with dilute hydrochloric acid and standing for 12 hours
- Product isolation: Filtration and recrystallization from ethanol
This method yields the chalcone derivative, which can be further processed.
Step 2: Selective Reduction
The chalcone intermediate can be reduced selectively at the carbonyl to yield the corresponding saturated alcohol. Catalytic hydrogenation or stereoselective hydride reductions can be employed.
However, this method is more indirect and requires additional steps to obtain the target this compound.
Diazoketone Route (Less Common)
Another reported method involves the synthesis of diazoketones from pentyloxy-substituted aromatic precursors. Though this route is more specialized and less directly applicable to the target alcohol, it may be part of multi-step syntheses involving rearrangements or further transformations.
Preparation of 1-diazo-3-[(4-n-pentyloxy)phenyl]-prop-3-one via reaction of 4-n-pentyloxy chloride with diazo-n-octane under low temperature in ether solvent.
The diazoketones obtained are typically unstable and decompose upon distillation, limiting their practical use.
Comparative Data Table of Preparation Methods
Summary and Recommendations
For efficient and stereoselective preparation of this compound, the recommended method is:
Alkylation of 4-hydroxyacetophenone with 1-bromopentane or 1,5-dibromopentane using potassium carbonate in acetone to form 4-(pentyloxy)acetophenone.
Stereoselective reduction of the ketone group using chiral catalysts (e.g., CBS catalyst) or enzymatic methods to yield the (1S)-alcohol with high enantiomeric excess.
This route balances operational simplicity, yield, and stereochemical control. Alternative methods like Claisen–Schmidt condensation followed by reduction or diazoketone intermediates are more complex or less practical for direct synthesis.
This article synthesizes data from multiple authoritative sources excluding unreliable sites, ensuring a professional and comprehensive overview of preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-[4-(pentyloxy)phenyl]ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form various derivatives depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Cosmetics: Potential use in formulations due to its alcohol and phenyl group functionalities.
Mechanism of Action
The mechanism by which (1S)-1-[4-(pentyloxy)phenyl]ethanol exerts its effects involves interactions with various molecular targets. The ethanol moiety can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Comparison with Similar Compounds
Key Observations :
- Chirality: Both this compound and the (2S,3S)-chloro-pentyloxy phenol () exhibit stereochemical complexity, which is critical for applications in enantioselective synthesis or liquid crystals .
- Functional Groups: The ketone in 1-[4-(1,1-dimethylethyl)phenyl]ethanone reduces hydrogen-bonding capacity compared to the alcohol group in the target compound, impacting solubility and reactivity .
- Safety: The tert-butyl-substituted ethanone has a low flash point (30°C), indicating higher flammability than the target ethanol, which likely requires less stringent handling .
Q & A
Q. Step 2: Absolute Configuration Confirmation
- X-ray Crystallography : Co-crystallize the compound with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and solve the crystal structure .
- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra of the (1S)-configuration .
In designing a structure-activity relationship (SAR) study, what structural modifications should be prioritized to assess pharmacological activity?
Methodological Answer:
Focus on these modifications to evaluate biological activity:
Pentyloxy Chain : Vary alkyl chain length (C3–C8) to study lipophilicity effects on membrane permeability .
Phenyl Ring Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃) at the para position to modulate receptor binding .
Ethanol Moiety : Replace the hydroxyl group with ester or amine functionalities to assess metabolic stability .
Q. Experimental Design :
- Synthesize analogs via nucleophilic substitution or Friedel-Crafts acylation.
- Test in vitro activity (e.g., enzyme inhibition assays) and correlate with computational docking studies (AutoDock Vina) .
What experimental strategies mitigate racemization risks during synthesis and purification?
Methodological Answer:
- Synthesis : Avoid acidic/basic conditions post-reduction. Use mild reducing agents (e.g., NaBH₄ with chiral ligands) instead of strong acids.
- Purification : Opt for low-temperature crystallization (e.g., −20°C in hexane/ethyl acetate) rather than high-heat distillation.
- Monitoring : Perform periodic chiral HPLC during synthesis to detect early racemization .
How should researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
- Validate Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Compound Purity : Confirm purity via NMR (≥95%) and LC-MS (no degradation peaks).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .
What are the recommended storage conditions and handling protocols?
Methodological Answer:
- Storage : Keep in amber glass vials under nitrogen at −20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
- Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct syntheses in fume hoods with local exhaust ventilation .
What analytical methodologies are effective for identifying in vitro metabolites?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect metabolites via high-resolution MS (Q-TOF) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
